molecular formula C15H36O6Si3 B101869 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane CAS No. 17955-67-8

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Cat. No.: B101869
CAS No.: 17955-67-8
M. Wt: 396.7 g/mol
InChI Key: SPEDTQCGQOZHQP-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is an organosilicon compound with the molecular formula C15H36O6Si3. It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial and research applications .

Scientific Research Applications

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane has several scientific research applications:

Safety and Hazards

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane may cause irritation to the respiratory tract, skin, and eyes . Overexposure may cause coughing, headache, and nausea . It’s advised to avoid all eye and skin contact and not to breathe vapor and mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane can be synthesized through the reaction of trichlorosilane with ethanol in the presence of a base. The reaction typically involves the following steps:

    Reaction of Trichlorosilane with Ethanol: Trichlorosilane (HSiCl3) reacts with ethanol (C2H5OH) to form ethoxysilanes.

    Cyclization: The ethoxysilanes undergo cyclization to form this compound.

The reaction conditions usually involve a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxanes.

    Substitution: Ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is unique due to its ability to form mesoporous organosilicas with high surface areas and porosity without the need for pore-templating agents. This property makes it highly valuable in the synthesis of advanced materials .

Properties

IUPAC Name

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDTQCGQOZHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449878
Record name 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17955-67-8
Record name 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
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Reactant of Route 6
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
Customer
Q & A

Q1: What are the advantageous properties of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane for ultra-low-k dielectric applications?

A1: 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane is a promising precursor for synthesizing periodic mesoporous organosilicas (PMOs) with ultra-low dielectric constant (k) values. [, ] These materials are highly desirable for microelectronic devices to reduce signal delay and power consumption. The key advantageous properties of this compound include:

  • High Porosity: It enables the formation of highly porous PMO films with large surface areas, contributing to the low dielectric constant. [, ]
  • Hydrophobicity: The ethoxy groups in the molecule impart hydrophobicity to the resulting PMOs, enhancing their moisture resistance, which is crucial for dielectric applications. []
  • Chemical Resistance: PMOs synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane exhibit enhanced resistance against aggressive chemicals, particularly alkaline solutions, compared to other mesoporous materials. []

Q2: How does the synthesis method influence the properties of materials derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane?

A2: The properties of materials synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane are significantly influenced by the synthesis conditions:

  • Template-free self-assembly: This method yields materials with exceptionally high surface area (>1200 m2/g) and narrow pore-size distributions even without using pore-templating agents. []
  • pH and Gelation: The pH and gelation temperature/time during synthesis significantly affect the resulting material's porosity. For instance, short gelation times at high pH yield high microporosity, while longer times lead to larger pore diameters and volumes. []
  • Template-assisted synthesis: Utilizing polyoxyethylene (10) stearyl ether as a template during spin-coating results in highly porous, crack-free, hydrophobic PMO films with ultra-low k-values (as low as 1.8). []

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